(3-Chloro-5-fluoropyridin-4-YL)methanamine
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Overview
Description
(3-Chloro-5-fluoropyridin-4-YL)methanamine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of both chlorine and fluorine atoms attached to the pyridine ring, along with a methanamine group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-fluoropyridin-4-YL)methanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method is the chlorination of 3-fluoropyridine to obtain 3-chloro-5-fluoropyridine, which is then subjected to a nucleophilic substitution reaction with methanamine to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-fluoropyridin-4-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon and hydrogen gas are employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Chloro-5-fluoropyridin-4-YL)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-5-fluoropyridin-4-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoropyridin-4-yl)methanamine
- (5-Chloro-3-fluoropyridin-2-yl)methanamine
- (5-fluoropyridin-3-yl)methanamine hydrochloride
Uniqueness
(3-Chloro-5-fluoropyridin-4-YL)methanamine is unique due to the specific positioning of chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
Molecular Formula |
C6H6ClFN2 |
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Molecular Weight |
160.58 g/mol |
IUPAC Name |
(3-chloro-5-fluoropyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H6ClFN2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H,1,9H2 |
InChI Key |
LBZQIUBYBNGEPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)CN)F |
Origin of Product |
United States |
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